molecular formula C14H11F4N3O B2484104 N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415634-49-8

N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2484104
CAS No.: 2415634-49-8
M. Wt: 313.256
InChI Key: GHJGLFXCWXXRDF-UHFFFAOYSA-N
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Description

N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 2-fluoro-3-(trifluoromethyl)aniline with 5,6-dimethylpyrimidine-4-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-3-(trifluoromethyl)benzyl bromide
  • 2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide

Uniqueness

N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific combination of fluorine atoms and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N3O/c1-7-8(2)19-6-20-12(7)13(22)21-10-5-3-4-9(11(10)15)14(16,17)18/h3-6H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJGLFXCWXXRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=CC(=C2F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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